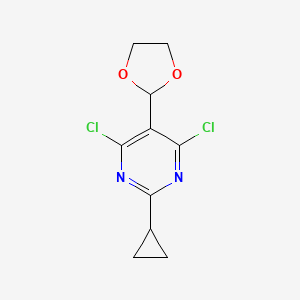
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a cyclopropyl group at position 2, and a 1,3-dioxolan-2-yl group at position 5
Vorbereitungsmethoden
The synthesis of 4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as N,N-dimethylaniline . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Analyse Chemischer Reaktionen
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine can be compared with other similar compounds, such as:
4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine: This compound has a similar structure but with a methyl group at position 2 instead of a cyclopropyl group.
4,6-Dichloropyrimidine: Lacks the cyclopropyl and dioxolan groups, making it less complex but still useful in various chemical reactions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10Cl2N2O2 |
|---|---|
Molekulargewicht |
261.10 g/mol |
IUPAC-Name |
4,6-dichloro-2-cyclopropyl-5-(1,3-dioxolan-2-yl)pyrimidine |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-7-6(10-15-3-4-16-10)8(12)14-9(13-7)5-1-2-5/h5,10H,1-4H2 |
InChI-Schlüssel |
YDYYECNBRBNFLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=C(C(=N2)Cl)C3OCCO3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


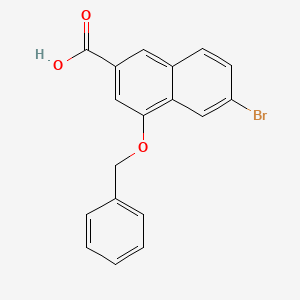
![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)
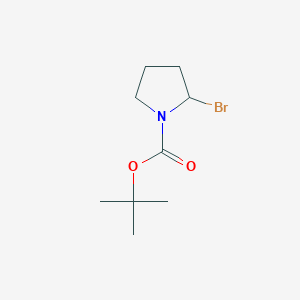

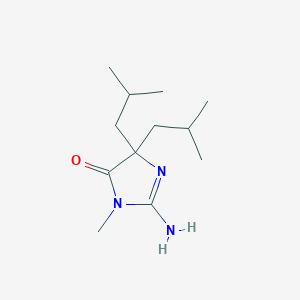
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
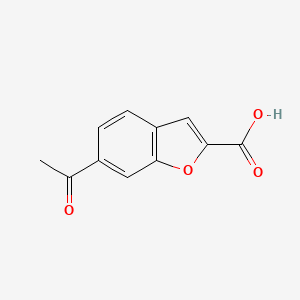
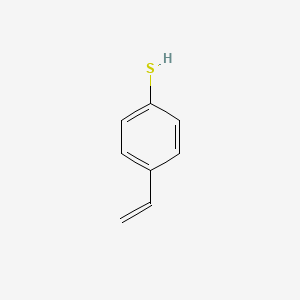
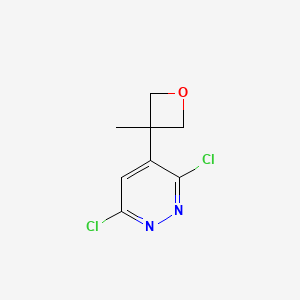
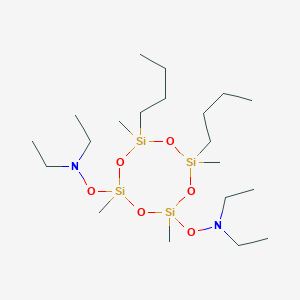
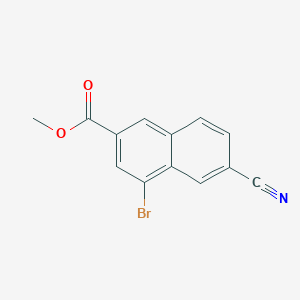
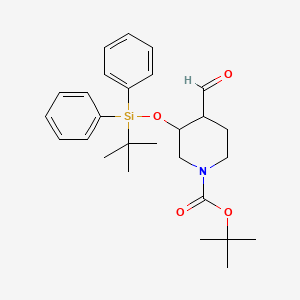
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)
![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
